![molecular formula C14H15F3N2 B1419924 ({2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)amine CAS No. 1177277-74-5](/img/structure/B1419924.png)

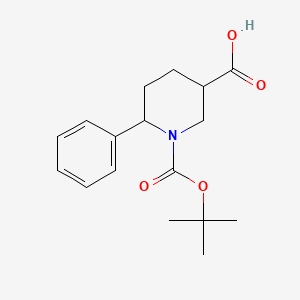

({2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)amine

Overview

Description

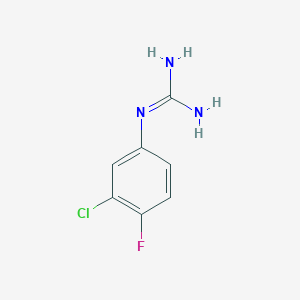

This compound is an organofluorine compound that contains a benzene ring substituted with one or more trifluoromethyl groups . It is a derivative of pyrrole, a biologically active scaffold known for its diverse nature of activities .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring system, which is known to lead to the formation of more active compounds when combined with different pharmacophores . The trifluoromethyl group attached to the phenyl ring is a common feature in many biologically active compounds .Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the available resources, similar compounds often undergo Pd-catalyzed coupling reactions .Scientific Research Applications

Ligand Synthesis

A study by Boev & Ustynyuk (2007) explored the synthesis of tweezers amido-amine ligands containing pyrrole and bipyrrole fragments, showcasing a method to create complex ligand structures using related pyrrole derivatives (Boev & Ustynyuk, 2007).

Amine Functionalization

Bruekelman et al. (1984) demonstrated a method to protect primary amines by incorporating them into N-substituted 2,5-dimethylpyrrole systems, which is relevant for chemical manipulations involving amines similar to the queried compound (Bruekelman et al., 1984).

Fluorinated Polymer Synthesis

Chung, Tzu, & Hsiao (2006) synthesized a novel trifluoromethyl-substituted bis(ether amine) monomer leading to fluorinated polyimides, indicating the potential for using related compounds in polymer chemistry (Chung, Tzu, & Hsiao, 2006).

Novel Triazafulvalene Systems

Uršič, Svete, & Stanovnik (2010) reported the synthesis of compounds by heating in ethanol, producing derivatives of a new triazafulvalene system. This highlights the potential for creating novel compounds using related pyrrole structures (Uršič, Svete, & Stanovnik, 2010).

Fluorescent Probe Development

Wang et al. (2015) developed novel fluorescent probes based on the 1,2,5-triphenylpyrrole core for real-time monitoring of low carbon dioxide levels, demonstrating an application in sensor technology (Wang et al., 2015).

Antimicrobial Agent Synthesis

Hublikar et al. (2019) synthesized novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, exhibiting antimicrobial activities, suggesting the utility of related compounds in pharmaceuticals (Hublikar et al., 2019).

Future Directions

Pyrrole and its derivatives are considered a potential source of biologically active compounds and can be found in many natural products . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name |

[2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrol-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N2/c1-9-7-11(8-18)10(2)19(9)13-5-3-12(4-6-13)14(15,16)17/h3-7H,8,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLWAZGLAQNQSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)C(F)(F)F)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

({2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1419841.png)

![7-Chloro-3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1419842.png)

![2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1419843.png)

![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylbutanoate hydrochloride](/img/structure/B1419844.png)

![2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid](/img/structure/B1419846.png)

![3-[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]propanoic acid](/img/structure/B1419850.png)

![1-[4-(Pyrrolidin-1-yl)phenyl]guanidine](/img/structure/B1419854.png)

![[(5-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methyl]amine oxalate](/img/structure/B1419856.png)

![{2-[(2,5-Dimethylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1419857.png)